3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
CAS No.: 868676-21-5
Cat. No.: VC6121423
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-21-5 |
|---|---|
| Molecular Formula | C17H16N2O3S2 |
| Molecular Weight | 360.45 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
| Standard InChI Key | UXTZHASAHBNKTP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Molecular Properties
Basic Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₆N₂O₃S₂, with a molecular weight of 360.45 g/mol. Its IUPAC name, 3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide, reflects the integration of a cyclopenta[b]thiophene scaffold substituted with a cyano group at position 3 and a propanamide chain at position 2, further modified by a benzenesulfonyl moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 868676-21-5 |
| Molecular Formula | C₁₇H₁₆N₂O₃S₂ |
| Molecular Weight | 360.45 g/mol |
| SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
| InChIKey | UXTZHASAHBNKTP-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The SMILES string illustrates the cyclopenta[b]thiophene ring (C1CC2=C(C1)SC=C2) fused to a cyano group (C#N) and connected via an amide bond (NC(=O)) to a propane chain bearing a benzenesulfonyl group (CCS(=O)(=O)C6=CC=CC=C6).
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-(benzenesulfonyl)-N-{3-cyano-cyclopenta[b]thiophen-2-yl}propanamide likely involves sequential functionalization of a cyclopenta[b]thiophene precursor. A plausible route includes:
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Core Formation: Cyclopenta[b]thiophene synthesis via cyclization of thiophene derivatives with cyclopentane diols under acidic conditions.
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Cyano Group Introduction: Nitration followed by reduction and cyanation using CuCN or Pd-catalyzed cross-coupling .
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Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine to install the sulfonyl group.
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Amide Coupling: Condensation of the amine-substituted thiophene with 3-(benzenesulfonyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt).
Analytical Validation
Critical steps in synthesis require validation via:
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HPLC: To confirm >95% purity by area normalization.
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 361.1 and [M+Na]⁺ at m/z 383.1.
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¹H/¹³C NMR: To verify substituent positions and rule out regioisomers.
Structural and Electronic Features
Conformational Analysis
The cyclopenta[b]thiophene core adopts a puckered conformation, with the cyclopentane ring introducing strain that may enhance reactivity. Density functional theory (DFT) calculations on analogous structures predict dihedral angles of 25–35° between the thiophene and benzene rings, favoring π-π stacking interactions .
Electronic Effects
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Cyano Group: Acts as a strong electron-withdrawing group, polarizing the thiophene ring and increasing electrophilicity at position 2.
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Benzenesulfonyl Group: Enhances solubility in polar aprotic solvents (e.g., DMSO) while stabilizing the amide bond through resonance.
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